molecular formula C21H19Cl2N3S B2787806 N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-24-6

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2787806
CAS No.: 393825-24-6
M. Wt: 416.36
InChI Key: IHOIEVYUJTWNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core modified with a carbothioamide group at position 2, a 2,4-dichlorophenyl substituent at position 1, and a benzyl group at the N-position. This structure combines electron-withdrawing (2,4-dichlorophenyl) and bulky (benzyl) substituents, which influence its physicochemical properties and reactivity. While detailed molecular data for this compound are absent in the provided evidence, its structural analogs (e.g., –3) offer insights into comparative behavior.

Properties

IUPAC Name

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3S/c22-16-8-9-17(18(23)13-16)20-19-7-4-10-25(19)11-12-26(20)21(27)24-14-15-5-2-1-3-6-15/h1-10,13,20H,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOIEVYUJTWNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H19_{19}Cl2_{2}N3_{3}S
  • Molecular Weight : 397.35 g/mol

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance, a study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the sub-G1 phase.

Key Findings :

  • IC50_{50} values for related compounds were found to be lower than that of established drugs like sorafenib, indicating superior efficacy in certain cases .
  • Flow cytometry analysis confirmed that these compounds could effectively induce apoptotic cell death in HeLa cells.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Compounds with similar heterocyclic structures have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

In vitro Studies :

  • Compounds demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Structure-activity relationship studies indicated that modifications at specific positions on the aromatic ring could enhance antibacterial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like chlorine) on the phenyl rings has been linked to increased potency against cancer cells and bacteria.

Substituent Effect on Activity
2,4-DichlorophenylIncreases anticancer activity
Benzyl groupEnhances lipophilicity
Thioamide functionalityContributes to biological activity

Study 1: Anticancer Efficacy

A recent publication reported on a series of thioamide derivatives where this compound was evaluated for its anticancer properties. The study highlighted its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines through in vitro assays.

Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial efficacy of related compounds. The study utilized standard disk diffusion methods to assess activity against E. coli and S. aureus, revealing promising results that warrant further exploration into their therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key differences between the target compound and structurally related derivatives:

Table 1: Structural Comparison of Dihydropyrrolo[1,2-a]pyrazine Carbothioamides

Compound Name Molecular Formula Molecular Weight (g/mol) R1 Substituent R2 Substituent
N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide* C₂₂H₂₀Cl₂N₄S ~457.44 2,4-Dichlorophenyl Benzyl
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₃H₂₆N₄S 390.55 4-Pyridinyl 2,6-Diethylphenyl

Key Observations :

  • The benzyl group (target) is bulkier than the 2,6-diethylphenyl group (), likely increasing steric hindrance and reducing accessibility in reactions .
  • Molecular Weight :
    • The target compound’s higher molecular weight (~457.44 g/mol vs. 390.55 g/mol for ) suggests greater lipophilicity, which may influence solubility and bioavailability.
Electronic and Steric Profile
  • Electron-Withdrawing vs. Donating Groups :
    • The 2,4-dichlorophenyl group (target) creates a more electron-deficient core than the 4-methoxyphenyl group (), which is electron-donating. This difference may affect charge distribution in reactions involving nucleophiles or electrophiles .
  • Biological Implications :
    • While biological data are absent in the evidence, the dichlorophenyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets compared to pyridinyl () or methoxyphenyl () substituents.

Q & A

Q. What experimental controls are critical when interpreting conflicting bioactivity results?

  • Methodology :
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples.
  • Dose-Response Repetition : Perform triplicate assays across independent batches to rule out batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.